Home > Products > Screening Compounds P141799 > 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea -

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea

Catalog Number: EVT-10951368
CAS Number:
Molecular Formula: C18H23F4N3O3
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea is a synthetic organic compound that belongs to a class of soluble epoxide hydrolase inhibitors. This compound is characterized by its urea functional group, which plays a crucial role in its biological activity. The presence of a trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Source

The compound is primarily synthesized for research purposes and has been studied for its potential therapeutic effects, particularly in relation to inflammation and pain management. Various studies have documented its synthesis and biological activity, highlighting its importance in medicinal chemistry.

Classification

This compound is classified as a soluble epoxide hydrolase inhibitor, which targets the enzyme involved in the metabolism of epoxides derived from fatty acids. Inhibiting this enzyme can modulate various physiological processes, including inflammation and blood pressure regulation.

Synthesis Analysis

Methods

The synthesis of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea typically involves several key steps:

  1. Formation of the Urea Linkage: The urea bond is formed by reacting an isocyanate derivative with an amine. In this case, the piperidine derivative serves as the amine component.
  2. Introduction of Substituents: The trifluoromethoxy group and the 3-fluoro substituent are introduced through electrophilic aromatic substitution reactions or other suitable methods that allow for selective functionalization.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly using dimethylformamide or tetrahydrofuran), and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea features:

  • A trifluoromethoxy group attached to a phenyl ring, which increases hydrophobicity.
  • A piperidine ring substituted with a 2-methylbutanoyl group, contributing to the compound's biological activity.

Data

The molecular formula is C17H20F4N2O2C_{17}H_{20}F_4N_2O_2, with a molecular weight of approximately 378.35 g/mol. The structural formula can be represented as follows:

Structure C17H20F4N2O2\text{Structure }\text{C}_{17}\text{H}_{20}\text{F}_4\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea can undergo various chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield corresponding amines and carbonyl compounds.
  • Oxidation: The trifluoromethoxy group can be oxidized under specific conditions to modify its electronic properties.

Technical Details

Common reagents for these reactions include strong acids for hydrolysis and oxidizing agents like potassium permanganate for oxidation processes.

Mechanism of Action

The mechanism of action for 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea primarily involves inhibition of soluble epoxide hydrolase. This enzyme catalyzes the hydrolysis of epoxides into diols; thus, inhibiting it can lead to increased levels of bioactive epoxides, which are involved in various signaling pathways related to inflammation and pain modulation.

Process

Upon binding to the active site of soluble epoxide hydrolase, the compound mimics the substrate's transition state, effectively preventing the enzyme from catalyzing its normal reaction. This results in altered levels of endogenous signaling molecules that can modulate vascular tone and inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Information on melting point may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Exhibits moderate solubility in organic solvents but may have limited water solubility due to its lipophilic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Applications

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea has significant potential in scientific research, particularly in pharmacology:

  • Pain Management: Investigated as a non-addictive alternative for managing neuropathic pain due to its action on soluble epoxide hydrolase.
  • Anti-inflammatory Research: Its ability to modulate inflammatory pathways makes it a candidate for further studies in chronic inflammatory diseases.
Introduction to EC5026 as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Role of Soluble Epoxide Hydrolase in Lipid Mediator Metabolism and Disease Pathogenesis

Soluble epoxide hydrolase (sEH) is a bifunctional cytosolic enzyme belonging to the α/β-hydrolase fold superfamily, widely distributed in mammalian tissues including liver, kidney, brain, and vasculature [2] [9]. This enzyme plays a pivotal role in the metabolism of endogenous lipid signaling molecules, particularly epoxy-fatty acids (EpFAs) derived from polyunsaturated fatty acids. The C-terminal hydrolase domain of soluble epoxide hydrolase catalyzes the hydrolysis of anti-inflammatory epoxy-fatty acids to their corresponding less bioactive or pro-inflammatory diols [2] [9]. The primary substrates include epoxyeicosatrienoic acids (EETs) generated from arachidonic acid via cytochrome P450 (CYP450) epoxygenases (CYP2C and CYP2J isoforms), as well as epoxides from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) [3] [10].

The catalytic mechanism of soluble epoxide hydrolase involves a sophisticated nucleophilic attack coordinated by specific amino acid residues within the active site (Table 1). Tyrosine residues (Tyr381 and Tyr465 in humans) form hydrogen bonds with the epoxide oxygen, polarizing it and facilitating nucleophilic attack by Asp333 (Asp334 in some species) [9]. This aspartic acid residue, activated by a His523-Asp495 pair, forms a covalent ester intermediate with the substrate. Subsequent hydrolysis by a water molecule yields the corresponding vicinal diol [2] [9]. This conversion profoundly alters biological activity—for example, the vasodilatory, anti-inflammatory, and analgesic properties of EETs are markedly diminished in their dihydroxyeicosatrienoic acid (DHET) counterparts [2] [6].

Table 1: Key Catalytic Residues in Soluble Epoxide Hydrolase Hydrolase Domain

ResidueFunction in Catalytic MechanismConsequence of Mutation
Asp333/Asp334Nucleophilic attack on epoxide carbonComplete loss of enzyme activity
Tyr381/Tyr382Polarization of epoxide oxygen via hydrogen bonding~90% reduction in activity
Tyr465Polarization of epoxide oxygen via hydrogen bonding~90% reduction in activity
His523Activation of catalytic aspartate; water activationDisruption of catalytic triad function
Asp495Orientation and activation of His523Impaired nucleophile activation

Dysregulation of soluble epoxide hydrolase activity and subsequent epoxy-fatty acid metabolism is implicated in numerous pathological states. Elevated soluble epoxide hydrolase expression occurs in response to inflammatory stimuli, angiotensin II, and peroxisome proliferator-activated receptor γ (PPARγ) agonists in specific tissues [2]. This upregulation accelerates the degradation of protective epoxy-fatty acids, creating a pro-inflammatory milieu characterized by:

  • Increased nuclear factor-kappa B (NF-κB) translocation and pro-inflammatory cytokine production (tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6) [9]
  • Enhanced endothelial dysfunction and vasoconstriction [6]
  • Promotion of endoplasmic reticulum stress pathways leading to cellular apoptosis [10]
  • Exacerbation of mitochondrial dysfunction and oxidative stress [10]

Genetic evidence further supports soluble epoxide hydrolase's role in disease pathogenesis. Single-nucleotide polymorphisms in the EPHX2 gene (encoding soluble epoxide hydrolase) such as Lys55Arg, Arg103Cys, and Arg287Gln are associated with cardiovascular diseases, ischemic stroke, and nephropathy [2]. Notably, the Arg287Gln variant exhibits significantly reduced hydrolase activity, offering a natural demonstration of soluble epoxide hydrolase inhibition's protective effects [2].

Rationale for Targeting Soluble Epoxide Hydrolase in Neuropathic Pain and Inflammation

The strategic inhibition of soluble epoxide hydrolase represents a novel therapeutic approach for neuropathic pain and inflammatory disorders by fundamentally altering lipid mediator metabolism. This approach directly counters the rapid degradation of endogenous epoxy-fatty acids, effectively amplifying their natural biological activities. Epoxy-fatty acids function as potent autocrine and paracrine signaling molecules with demonstrated benefits across multiple physiological systems:

  • Vasodilation and Blood Pressure Regulation: Epoxyeicosatrienoic acids activate calcium-activated potassium channels in vascular smooth muscle, inducing hyperpolarization and vasodilation [2] [6].
  • Anti-inflammatory Actions: Epoxyeicosatrienoic acids suppress inhibitor of kappa B kinase (IKK), preventing inhibitor of kappa B degradation and subsequent nuclear factor-kappa B nuclear translocation, thereby inhibiting transcription of pro-inflammatory genes [9] [10].
  • Analgesic Effects: Epoxy-fatty acids (particularly epoxy-eicosatrienoic acids and epoxy-docosapentaenoic acids) modulate nociceptive processing in the spinal cord and brain, reducing hyperalgesia and allodynia [3] [10].

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) exemplifies a highly optimized soluble epoxide hydrolase inhibitor designed to exploit this therapeutic rationale. Its molecular structure embodies key pharmacophoric elements established through decades of soluble epoxide hydrolase inhibitor development (Fig. 1). The central urea moiety acts as a transition-state mimic of the epoxide ring opening, while the 3-fluoro-4-(trifluoromethoxy)phenyl group provides optimal π-stacking and hydrophobic interactions within the catalytic pocket. The 1-(2-methylbutanoyl)piperidin-4-yl substituent enhances solubility and pharmacokinetic properties compared to earlier adamantane-containing inhibitors [4] [5] [8].

Table 2: Comparative Potency and Selectivity Profile of EC5026 Among Soluble Epoxide Hydrolase Inhibitors

CompoundsEH Inhibition IC₅₀ (Human)Central PharmacophoreKey Structural FeaturesPrimary Experimental Indications
EC5026Picomolar rangeUrea3-fluoro-4-trifluoromethoxyphenyl; chiral acylpiperidineNeuropathic pain, inflammation
AR9281~100 nMUreaAdamantyl; cyclohexylethylHypertension (Phase IIa discontinued)
TPPULow nanomolarUrea1-trifluoromethoxyphenyl; 1-acetylpiperidin-4-ylNeuroinflammation, cognitive decline
GSK2256294Sub-nanomolarUreaPyrimidinyl; isoxazolePulmonary hypertension (Phase I completed)

EC5026 functions as a slow-tight binding inhibitor with exceptional affinity for soluble epoxide hydrolase, exhibiting picomolar inhibitory concentrations [4] [8]. Its mechanism extends beyond simple enzyme blockade, fundamentally altering lipid mediator networks:

  • Epoxy-Fatty Acid Stabilization: EC5026 administration significantly increases epoxy-eicosatrienoic acid/epoxy-docosapentaenoic acid epoxy-fatty acid levels in plasma and tissues while reducing dihydroxyeicosatrienoic acid/dihydroxy-docosapentaenoic acid diols [4] [10].
  • Endoplasmic Reticulum Stress Modulation: By maintaining epoxy-fatty acid levels, EC5026 shifts endoplasmic reticulum stress responses away from pro-apoptotic pathways (C/EBP homologous protein activation, phospho-eukaryotic initiation factor 2α accumulation) toward cellular homeostasis and survival [10].
  • Mitochondrial Protection: EC5026 preserves mitochondrial membrane potential (ΔΨm), reduces reactive oxygen species production, and enhances mitochondrial fusion protein expression (mitofusin-2), countering critical pathways in chemotherapy-induced neuropathy [10].

Table 3: Key Lipid Mediators Stabilized by Soluble Epoxide Hydrolase Inhibition with EC5026

Epoxy-Fatty Acid (EpFA)Precursor Fatty AcidPrimary Biological ActivitiesRole in Pain and Inflammation
14,15-EpETrEArachidonic acidVasodilation, anti-inflammatory, activation of TRPV1 channelsReduces inflammatory hyperalgesia
11,12-EpETrEArachidonic acidEndothelial anti-migratory, activation of SphK1 pathwaysInhibits neuropathic pain development
17,18-EpETEEicosapentaenoic acidAnti-arrhythmic, endothelial protectionModulates central pain processing
19,20-EpDPEDocosahexaenoic acidAnti-angiogenic, neuroprotectivePotent spinal analgesia in inflammatory models

The therapeutic rationale for EC5026 in neuropathic pain is particularly compelling given the limitations of current pharmacotherapies. Neuropathic pain conditions, including chemotherapy-induced peripheral neuropathy and diabetic neuropathy, involve complex pathophysiology characterized by neuroinflammation, mitochondrial dysfunction, and endoplasmic reticulum stress [10]. Preclinical studies demonstrate that soluble epoxide hydrolase inhibitors like EC5026 effectively reverse mechanical allodynia and thermal hyperalgesia in models of chemotherapy-induced peripheral neuropathy (platinum-based, taxane, and vinca alkaloid chemotherapies) and inflammatory pain (complete Freund's adjuvant model) [7] [10]. Notably, EC5026 achieves this without the sedative side effects, addiction potential, or respiratory depression associated with opioids and gabapentinoids [4] [10]. Its mechanism distinctively bypasses cyclooxygenase inhibition, avoiding the cardiovascular and gastrointestinal complications of nonsteroidal anti-inflammatory drugs while simultaneously resolving inflammation rather than merely suppressing it [8] [10].

The transition of EC5026 into human clinical trials (Phase 1a completed with no drug-related adverse events) validates its pharmacokinetic profile and drug-like properties [4] [8]. Its molecular weight (405.39 g/mol), topological polar surface area (70.67 Ų), and moderate lipophilicity (XLogP 2.94) align with Lipinski's rule of five parameters for oral bioavailability [5]. The chiral 2-methylbutanoyl moiety in EC5026 contributes to its target selectivity and metabolic stability, overcoming limitations observed with earlier soluble epoxide hydrolase inhibitors containing metabolically vulnerable adamantyl groups [4] [8]. This molecular optimization positions EC5026 as a pioneering therapeutic agent targeting the cytochrome P450 branch of the arachidonate cascade for neuropathic pain management.

Properties

Product Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea

Molecular Formula

C18H23F4N3O3

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)

InChI Key

LHRXHTKENPCGSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.